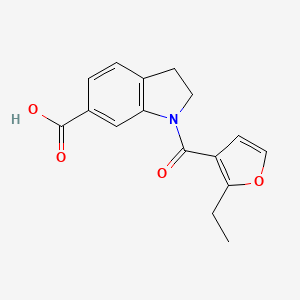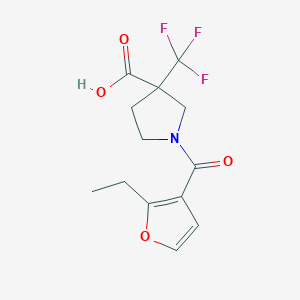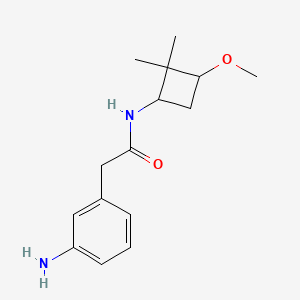![molecular formula C15H19N3S B6633235 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is a complex organic compound that features a thiazole ring and an indene structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and indene moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The indene moiety is then introduced through a Friedel-Crafts alkylation reaction, followed by the attachment of the diamine group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the indene moiety, converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole and indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the indene moiety can produce dihydroindene derivatives.
Applications De Recherche Scientifique
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The indene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities and may exhibit comparable biological activities.
Indene Derivatives: Compounds such as indene-1,3-dione and indene-2-carboxylic acid have similar core structures and can be used for analogous applications.
Uniqueness
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine is unique due to the combination of thiazole and indene moieties in a single molecule
Propriétés
IUPAC Name |
3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c1-10(15-17-6-7-19-15)9-18-14-8-13(16)11-4-2-3-5-12(11)14/h2-7,10,13-14,18H,8-9,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPBTHVZORBRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CC(C2=CC=CC=C12)N)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)


![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![2-[(2-Methyloxolan-3-yl)methylamino]-5-(trifluoromethyl)benzonitrile](/img/structure/B6633174.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![(2R)-N-[[1-(2-methoxyethyl)cyclopropyl]methyl]piperidine-2-carboxamide](/img/structure/B6633190.png)
![1-[(3-Methoxycyclopentyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633203.png)

![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
